molecular formula C15H21N5O2 B7130077 N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide

Cat. No.: B7130077
M. Wt: 303.36 g/mol
InChI Key: QBKZWFDKUKWUNS-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide is a synthetic organic compound that features a tetrazole ring, a phenyl ring, and a pentanamide group

Properties

IUPAC Name

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-5-6-10(2)15(21)16-12-7-8-14(22-4)13(9-12)20-11(3)17-18-19-20/h7-10H,5-6H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZWFDKUKWUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)OC)N2C(=NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the amide group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-2-methylpentanamide is unique due to the presence of both the methoxy and 5-methyltetrazol-1-yl groups on the phenyl ring, which can enhance its biological activity and stability .

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